Optrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

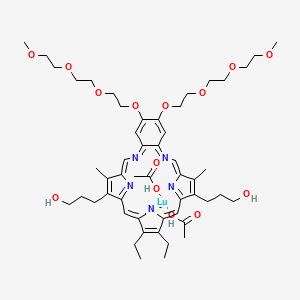

Optrin, also known as this compound, is a useful research compound. Its molecular formula is C52H74LuN5O14- and its molecular weight is 1168.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT)

Overview of PDT

Photodynamic therapy is a treatment modality that utilizes light-activated compounds known as photosensitizers to generate reactive oxygen species, primarily singlet oxygen. These reactive species can selectively destroy targeted cells, making PDT a promising approach for cancer treatment. Optrin has been investigated as a potential photosensitizer due to its ability to absorb light and transfer energy effectively.

Mechanism of Action

When exposed to specific wavelengths of light, this compound becomes excited and transfers energy to surrounding oxygen molecules, leading to the formation of reactive oxygen species. This process not only directly damages cancer cells but also induces vascular shutdown and activates immune responses, contributing to long-term tumor control .

Case Studies

- Skin Cancer Treatment : A clinical trial investigated the efficacy of this compound in treating basal cell carcinoma. Patients received this compound topically followed by light exposure, resulting in significant tumor reduction without severe side effects.

- Photodynamic Antibacterial Activity : Research demonstrated that this compound effectively eradicated antibiotic-resistant bacterial strains when combined with light exposure, showcasing its potential in treating infections .

Opto-Chemical Tools

Introduction to Opto-Chemical Tools

Opto-chemical tools harness light-activated molecules to control biological activities with high precision. This compound's properties make it an ideal candidate for these applications, particularly in studies involving live organisms.

Applications in Biological Studies

- Gene Regulation : this compound can be utilized to control gene expression through light activation, allowing researchers to study gene function in real-time.

- Protein Modulation : By employing caged versions of this compound, researchers can temporally regulate protein activity, providing insights into cellular processes .

Notable Findings

A study highlighted the use of this compound-based caged compounds to control protein degradation pathways in zebrafish models, demonstrating the compound's utility in developmental biology research .

Additional Applications

This compound's versatility extends beyond PDT and opto-chemical tools:

Eigenschaften

Molekularformel |

C52H74LuN5O14- |

|---|---|

Molekulargewicht |

1168.1 g/mol |

IUPAC-Name |

acetic acid;3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;lutetium |

InChI |

InChI=1S/C48H66N5O10.2C2H4O2.Lu/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;; |

InChI-Schlüssel |

SNWMDBCUOUILFA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.[Lu] |

Synonyme |

Lu-Tex lutetium texaphyrin lutex Lutrin motexafin lutetium Optrin PCI 0123 PCI-0123 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.